4-methyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1,2,3-thiadiazole-5-carboxamide is a chemical compound that belongs to the class of thiadiazole derivatives. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly in the field of medicinal chemistry. The presence of the thiadiazole ring and the pyrazole moiety suggests possible applications in drug development, especially as a scaffold for new therapeutic agents.
4-methyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1,2,3-thiadiazole-5-carboxamide is classified as:
The synthesis of 4-methyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions that include the formation of the thiadiazole ring followed by functionalization with pyrazole and ethoxy groups.
The molecular structure of 4-methyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1,2,3-thiadiazole-5-carboxamide features:
Cc1nnc(s1)C(=O)NCCN(c2ccn[nH]2)CCO
XYZ1234567890
4-methyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1,2,3-thiadiazole-5-carboxamide can participate in various chemical reactions:
The reactivity profile of this compound suggests that it can be modified further to enhance its pharmacological properties or to create derivatives with improved efficacy.
The mechanism of action for 4-methyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1,2,3-thiadiazole-5-carboxamide is hypothesized based on its structural features:
Research indicates that compounds with similar structures exhibit activities such as anti-inflammatory and antimicrobial effects, suggesting potential pathways for this compound's action .
The potential applications of 4-methyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1,2,3-thiadiazole-5-carboxamide include:
Given its structural characteristics and preliminary activity profiles, this compound represents a promising candidate for further exploration in medicinal chemistry.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: